molecular formula C17H17N3O4 B11998828 2-(2,5-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-(2,5-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11998828
M. Wt: 327.33 g/mol
InChI Key: XRLMWAVFKREXAH-VCHYOVAHSA-N
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Description

2-(2,5-dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to an aromatic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves the reaction of 2-(2,5-dimethylphenoxy)acetohydrazide with 4-nitrobenzaldehyde under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires the presence of an acid catalyst to facilitate the condensation reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitrophenyl and dimethylphenoxy groups can influence the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dimethylphenoxy)acetohydrazide
  • 2-(2,4-dimethylphenoxy)acetohydrazide
  • 2-(3,5-dimethylphenoxy)acetohydrazide

Uniqueness

2-(2,5-dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both the dimethylphenoxy and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

2-(2,5-dimethylphenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17N3O4/c1-12-3-4-13(2)16(9-12)24-11-17(21)19-18-10-14-5-7-15(8-6-14)20(22)23/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+

InChI Key

XRLMWAVFKREXAH-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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